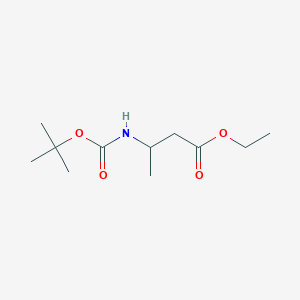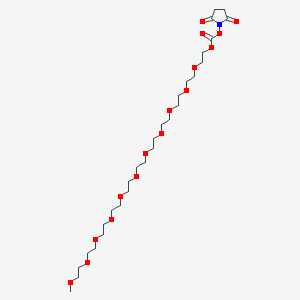
m-PEG11-NHS carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG11-NHS carbonate is a polyethylene glycol (PEG)-based compound that is widely used in bioconjugation and drug delivery systems. It is known for its ability to form stable, irreversible amide bonds with primary amines, making it a valuable reagent in the synthesis of protein-polymer conjugates and other bioconjugates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG11-NHS carbonate typically involves the reaction of m-PEG11 with N-hydroxysuccinimide (NHS) and a carbonate source. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the reactive NHS ester. The reaction is typically catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
m-PEG11-NHS carbonate primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, which is irreversible under physiological conditions.
Common Reagents and Conditions
Reagents: Primary amines, triethylamine, dichloromethane, tetrahydrofuran.
Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures (20-40°C), inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major product of the reaction between this compound and a primary amine is an amide-linked PEG conjugate. This product is highly stable and resistant to hydrolysis under physiological conditions.
科学的研究の応用
m-PEG11-NHS carbonate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a linker in the synthesis of complex molecules, including drug conjugates and polymer-protein conjugates. It enables the attachment of PEG chains to various molecules, enhancing their solubility and stability.
Biology
In biological research, this compound is used to modify proteins and peptides, improving their pharmacokinetic properties. PEGylation, the process of attaching PEG chains to biomolecules, can increase the half-life of therapeutic proteins and reduce their immunogenicity.
Medicine
In medicine, this compound is used in the development of drug delivery systems. PEGylated drugs have improved solubility, stability, and bioavailability, making them more effective in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of biocompatible materials and coatings. These materials are used in medical devices, implants, and other applications where biocompatibility is crucial.
作用機序
The mechanism of action of m-PEG11-NHS carbonate involves the formation of a stable amide bond with primary amines. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, followed by the release of NHS as a leaving group. The resulting amide bond is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications.
類似化合物との比較
m-PEG11-NHS carbonate is unique in its ability to form stable, irreversible amide bonds with primary amines. Similar compounds include:
Azido-PEG-NHS carbonate: Contains an azide group that can undergo click chemistry reactions with alkyne-containing molecules.
Mal-PEG-NHS ester: Contains a maleimide group that can react with thiol groups on proteins and peptides.
Fmoc-PEG-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group used in solid-phase peptide synthesis.
These compounds share similar PEG backbones but differ in their reactive groups, allowing for a variety of bioconjugation strategies .
特性
分子式 |
C28H51NO16 |
|---|---|
分子量 |
657.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate |
InChI |
InChI=1S/C28H51NO16/c1-33-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-28(32)45-29-26(30)2-3-27(29)31/h2-25H2,1H3 |
InChIキー |
AUYCJPDEXJYBKG-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



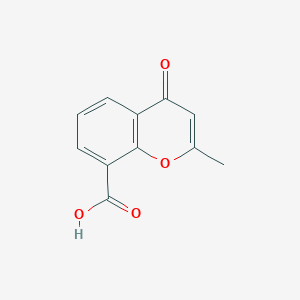
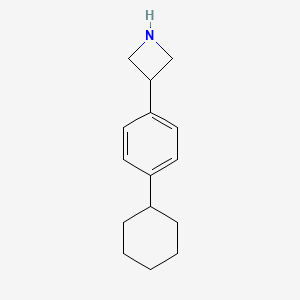
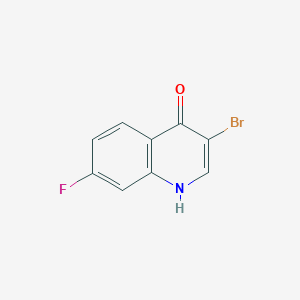

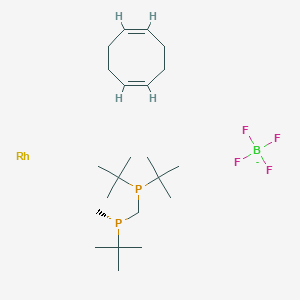

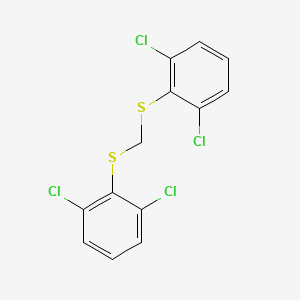

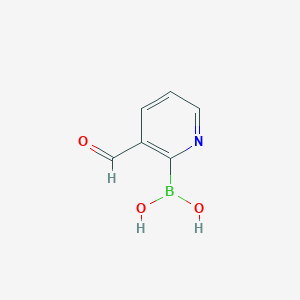
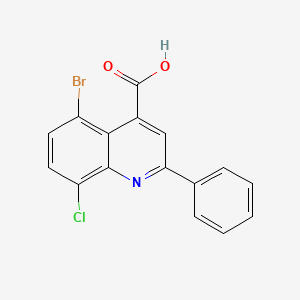
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
